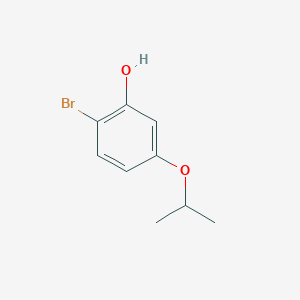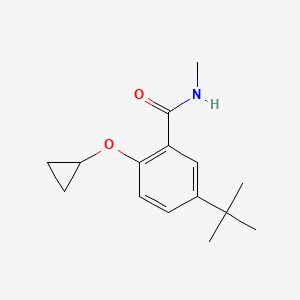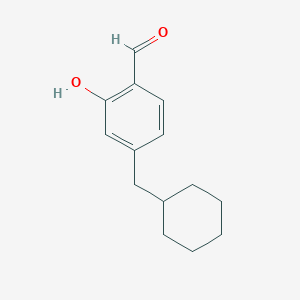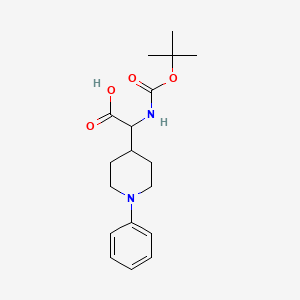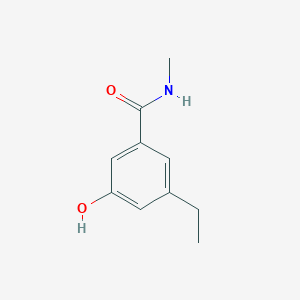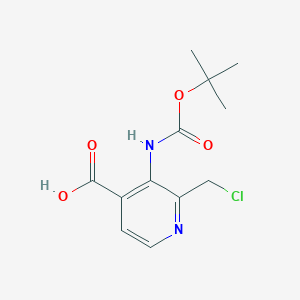
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloromethyl group, and an isonicotinic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
化学反応の分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection: Acidic reagents such as trifluoroacetic acid or oxalyl chloride in methanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while deprotection reactions yield the free amino compound.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid involves its reactivity with various biological targets. The tert-butoxycarbonyl group can be removed under physiological conditions, revealing the active amino group, which can interact with enzymes, receptors, or other biomolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)amino acids: These compounds also feature the tert-butoxycarbonyl protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds are used in organic synthesis and share the tert-butyl group.
Fmoc amino acid azides: These compounds are used in peptide synthesis and feature a different protecting group.
特性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
2-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-5-14-8(9)6-13/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
YPSHDVQJPYNRIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


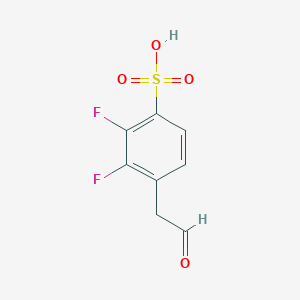
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
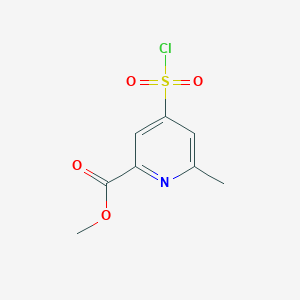
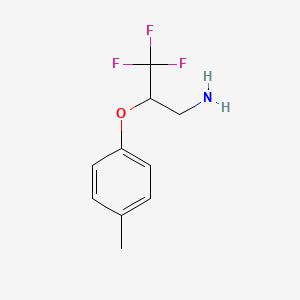
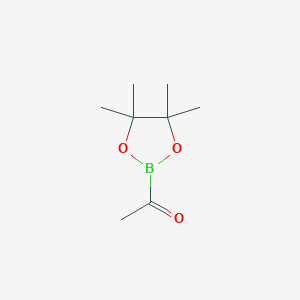

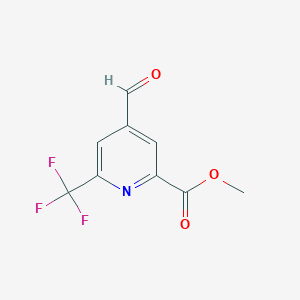
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
